5-(3-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyrimidine
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Overview
Description
5-(3-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyrimidine is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This particular compound features a fluorine atom and a methoxycarbonyl group attached to a phenyl ring, which is further connected to a hydroxypyrimidine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with 3-fluoro-4-methoxycarbonylphenylboronic acid and 2-chloropyrimidine.
Suzuki-Miyaura Coupling Reaction: The boronic acid undergoes a Suzuki-Miyaura coupling reaction with 2-chloropyrimidine in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like tetrahydrofuran or dimethylformamide at elevated temperatures.
Hydrolysis: The resulting intermediate is then subjected to hydrolysis to yield the final product, this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures with optimizations for cost, yield, and safety. This includes using continuous flow reactors for the coupling reaction and employing automated systems for purification and quality control.
Types of Reactions:
Oxidation: The hydroxyl group in the pyrimidine ring can undergo oxidation to form a ketone.
Reduction: The carbonyl group in the methoxycarbonyl moiety can be reduced to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of 5-(3-Fluoro-4-methoxycarbonylphenyl)-2-pyrimidinone.
Reduction: Formation of 5-(3-Fluoro-4-hydroxymethylphenyl)-2-hydroxypyrimidine.
Substitution: Formation of 5-(3-Amino-4-methoxycarbonylphenyl)-2-hydroxypyrimidine or similar derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of novel catalysts and ligands for various chemical reactions.
Biology:
- Investigated for its potential as a bioactive molecule in drug discovery.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine:
- Explored for its potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
- Evaluated for its pharmacokinetic and pharmacodynamic profiles in preclinical studies.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Applied in the development of new agrochemicals and pesticides.
Mechanism of Action
The mechanism of action of 5-(3-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methoxycarbonyl group contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
- 5-(3-Fluorophenyl)-2-hydroxypyrimidine
- 5-(4-Methoxycarbonylphenyl)-2-hydroxypyrimidine
- 5-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxypyrimidine
Uniqueness:
- The presence of both fluorine and methoxycarbonyl groups on the phenyl ring imparts unique chemical and biological properties to 5-(3-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyrimidine.
- The combination of these functional groups enhances its reactivity and potential for diverse applications compared to similar compounds.
Properties
IUPAC Name |
methyl 2-fluoro-4-(2-oxo-1H-pyrimidin-5-yl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O3/c1-18-11(16)9-3-2-7(4-10(9)13)8-5-14-12(17)15-6-8/h2-6H,1H3,(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBPXURNWOFQVDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CNC(=O)N=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50686858 |
Source
|
Record name | Methyl 2-fluoro-4-(2-oxo-1,2-dihydropyrimidin-5-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50686858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1111113-61-1 |
Source
|
Record name | Methyl 2-fluoro-4-(2-oxo-1,2-dihydropyrimidin-5-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50686858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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